

Application Notes and Protocols for JWZ-5-13 in Cellular Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JWZ-5-13 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a bifunctional molecule, **JWZ-5-13** recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to CDK7, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation offers a powerful tool to study the physiological roles of CDK7 and presents a promising therapeutic strategy in oncology. These application notes provide recommended concentrations, detailed protocols for cellular assays, and a summary of quantitative data to facilitate the use of **JWZ-5-13** in research settings.

Data Presentation

The following tables summarize the quantitative data for **JWZ-5-13** in various assays and cell lines.

Table 1: In Vitro and Cellular Activity of JWZ-5-13

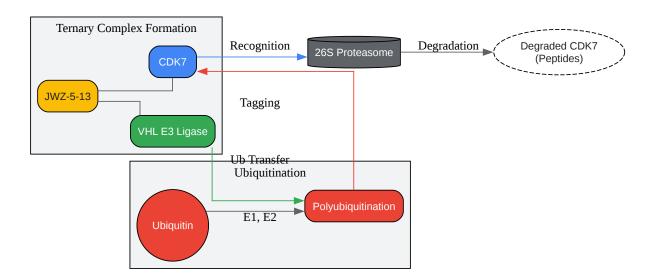


Parameter	Value	Assay/Cell Line	Reference
In Vitro Potency			
IC50 (CDK7 Inhibition)	20.1 nM	In vitro Adapta Eu kinase assay	[1]
Cellular Degradation			
Recommended Concentration	- 100 nM - 5 μM	Cellular Assays	[1][2]
DC50 (CDK7 Degradation)	< 100 nM	Jurkat, OVCAR3, SUDHL, Molt4 cells	[1]
Dmax (CDK7 Degradation)	~100%	Jurkat, OVCAR3, SUDHL, Molt4 cells	[1]
Time to Degradation	Observable at 0.5 hours, sustained for 24 hours	Jurkat cells (at 0.1 μΜ)	[3]
Anti-proliferative Activity			
IC50 (72 hours)	89 nM	MOLT-4	
IC50 (72 hours)	160 nM	Jurkat	_
IC50 (72 hours)	332 nM	A549	_
IC50 (72 hours)	Not specified, but potent inhibition observed	SU-DHL-5	

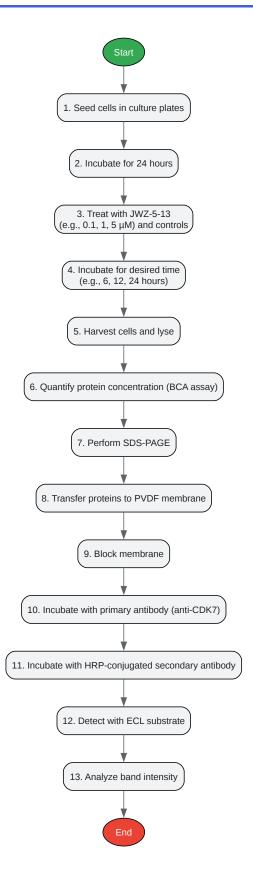
Signaling Pathway

JWZ-5-13 operates through the PROTAC mechanism to induce the degradation of CDK7. The molecule simultaneously binds to CDK7 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK7, marking it for degradation by the 26S proteasome.









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References

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